molecular formula C19H25NO5S2 B3279101 (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate CAS No. 68739-90-2

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

Cat. No.: B3279101
CAS No.: 68739-90-2
M. Wt: 411.5 g/mol
InChI Key: HVNFDGNZVKCCTM-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate is a chiral organic compound characterized by:

  • A benzyl ester group.
  • A 2-amino-4-(methylthio)butanoate backbone.
  • A 4-methylbenzenesulfonate (tosylate) counterion.

This compound is structurally tailored for applications in asymmetric synthesis, where its chiral center and sulfonate group enhance solubility and stereochemical control. Its methylthio (-SCH₃) substituent at position 4 distinguishes it from analogous esters, influencing reactivity and stability .

Properties

IUPAC Name

benzyl (2S)-2-amino-4-methylsulfanylbutanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.C7H8O3S/c1-16-8-7-11(13)12(14)15-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFDGNZVKCCTM-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988433
Record name 4-Methylbenzene-1-sulfonic acid--benzyl methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68739-90-2
Record name L-Methionine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68739-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-methionine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068739902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-L-methionine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, also known as O-Benzyl-L-methionine toluene-p-sulphonate, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C19H25NO5S
  • Molecular Weight : 373.48 g/mol
  • CAS Number : 68739-90-2

Research indicates that (S)-Benzyl 2-amino-4-(methylthio)butanoate exhibits various biological activities primarily through its interaction with specific biochemical pathways. The compound is believed to influence:

  • Amino Acid Metabolism : As an amino acid derivative, it may play a role in metabolic pathways involving methionine.
  • Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of (S)-Benzyl 2-amino-4-(methylthio)butanoate. In vitro assays demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

StudyBacterial Strains TestedResults
E. coli, S. aureusSignificant inhibition at concentrations >50 µM
Pseudomonas aeruginosaModerate activity observed

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for cytotoxic effects on various cancer cell lines. Notably, it showed selective toxicity towards certain tumor cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
A431 (skin cancer)155
HePG2 (liver cancer)204
HaCaT (normal keratinocytes)>100-

These findings suggest that (S)-Benzyl 2-amino-4-(methylthio)butanoate could be a candidate for further development as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial properties of various sulfonate derivatives, including (S)-Benzyl 2-amino-4-(methylthio)butanoate. Results indicated a significant reduction in bacterial growth in treated samples compared to controls, highlighting its potential as a natural antimicrobial agent .
  • Cytotoxicity Assessment :
    In a comparative study of cytotoxic agents against A431 and HePG2 cell lines, (S)-Benzyl 2-amino-4-(methylthio)butanoate was found to induce apoptosis in cancer cells while exhibiting low toxicity in non-cancerous cells. This selective action underscores its potential utility in targeted cancer therapies .

Comparison with Similar Compounds

Benzyl (R)-2-Aminopentanoate 4-Methylbenzenesulfonate

Key Differences :

  • Backbone Structure: The pentanoate chain (5-carbon) replaces the 4-(methylthio)butanoate (4-carbon with -SCH₃) group.
  • Stereochemistry : The (R)-configuration contrasts with the (S)-configuration of the target compound.
  • Applications : Both act as chiral auxiliaries, but the methylthio group in the target compound may improve chelation with metal catalysts, enhancing enantioselectivity in reactions like cross-couplings .

Table 1: Structural and Functional Comparison

Property Target Compound Benzyl (R)-2-Aminopentanoate Tosylate
Molecular Backbone 4-(Methylthio)butanoate Pentanoate
Functional Group -SCH₃ at C4 -CH₂CH₂CH₂- at C4
Chiral Center Configuration (S) (R)
Common Applications Asymmetric synthesis, pharmaceuticals Chiral intermediates, agrochemicals
Solubility (in polar solvents) Higher due to -SCH₃ polarity Moderate

2-Aminoanilinium 4-Methylbenzenesulfonate

Key Differences :

  • Cationic Moiety: Features an anilinium ion instead of a benzyl amino ester.
  • Reactivity : The aromatic amine group enables electrophilic substitution reactions, unlike the ester-based nucleophilic reactivity of the target compound.
  • Crystallography: Crystallographic studies highlight tighter ionic packing in 2-aminoanilinium tosylate due to planar aromatic interactions, whereas the target compound’s benzyl group induces steric hindrance, reducing crystal symmetry .

Table 2: Physicochemical Properties

Property Target Compound 2-Aminoanilinium Tosylate
Melting Point ~120–125°C (estimated) 198–200°C
Solubility in Water Moderate (polar groups) High (ionic character)
Thermal Stability Stable up to 150°C Decomposes above 200°C

Benzyl Butyrates and Related Esters

lists simpler esters (e.g., allyl butanoate, isoamyl butyrate) lacking amino or sulfur-containing groups. These are primarily used in fragrances and flavorings.

Key Contrasts :

  • Stereochemical Utility: The absence of chiral centers in compounds like allyl butanoate restricts their use in asymmetric synthesis .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functional group modifications. For example, esterification of the benzyl group followed by sulfonation with 4-methylbenzenesulfonic acid. Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during sulfonation to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalysts (e.g., HOBt/DCC for amide coupling).
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography. Structural analogs, such as ethyl 2-amino-4-(methylthio)butanoate hydrochloride, highlight the importance of protecting groups for amine stability during synthesis .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives.
  • Stereochemistry : Chiral HPLC or polarimetry to confirm the (S)-configuration. X-ray crystallography provides definitive structural proof but requires high-quality crystals.
  • Spectroscopy : 1^1H/13^13C NMR to verify methylthio and benzenesulfonate moieties; FT-IR for functional group analysis (e.g., sulfonate S=O stretches at 1170–1120 cm1^{-1}) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the methylthio group. Lyophilization enhances long-term stability. Periodic purity checks via NMR or mass spectrometry are advised, as sulfonate esters are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

  • Cell-based assays : Control for cell line (e.g., HEK293 vs. HeLa), passage number, and serum concentration.
  • Pharmacokinetics : Monitor metabolite formation (e.g., sulfonate cleavage) using LC-MS/MS.
  • Dose-response curves : Use Hill slope analysis to compare potency (EC50_{50}) across studies. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?

  • Methodological Answer : Adapt frameworks from environmental chemistry studies:

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers at varying pH. Monitor degradation products via HPLC-UV.
  • Biotic transformation : Use soil microcosms or activated sludge systems. Analyze metabolites with high-resolution mass spectrometry (HRMS).
  • Ecotoxicity : Follow OECD guidelines for Daphnia magna or algal growth inhibition tests. Include controls for sulfonate leaching .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with target protein structures (e.g., enzymes from the sulfotransferase family).
  • QSAR models : Train on datasets of analogous benzenesulfonates (e.g., PubChem CID 9934960) to correlate logP, PSA, and IC50_{50}.
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories). Validate predictions with synthetic analogs .

Methodological Notes

  • Synthesis Optimization : Pilot reactions in small batches (≤1 mmol) to troubleshoot side reactions (e.g., sulfonate ester hydrolysis).
  • Environmental Impact Studies : Use isotope-labeled analogs (e.g., 13^{13}C-benzenesulfonate) for precise metabolite tracking .
  • Advanced SAR : Prioritize substituents at the benzyl and methylthio positions for combinatorial library design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.